N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring, a hydroxypropyl group, and an isoxazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the reaction of 3-acetyl-2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group. This is followed by the formation of the isoxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and cleaner products compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Various substituents can be introduced to the furan or isoxazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield hydroxypropyl derivatives with modified functional groups .
Scientific Research Applications
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline: Known for its antimicrobial activity.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Studied for its optical and photophysical properties.
Uniqueness
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-10-15(13(2)24-12)17(22)8-9-20-19(23)16-11-18(25-21-16)14-6-4-3-5-7-14/h3-7,10-11,17,22H,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQEQZHIRESJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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